Molecular Weight & Lipophilicity vs. Methoxy Analog
The substitution of a methoxy group with an ethoxy group at the 4-position results in a measurable increase in molecular weight and predicted lipophilicity. 4-Ethoxy-4-methylpiperidine has a molecular weight of 143.23 g/mol, which is 14.03 g/mol higher than its methoxy analog 4-methoxy-4-methylpiperidine (MW: 129.20 g/mol) [1][2]. This change from a methyl to an ethyl ether is expected to increase lipophilicity (clogP), influencing membrane permeability and solubility. The increased steric bulk and molecular weight can also affect target binding kinetics in a drug discovery context.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 143.23 g/mol (free base); 179.69 g/mol (HCl salt) |
| Comparator Or Baseline | 4-Methoxy-4-methylpiperidine: 129.20 g/mol (free base) [1] |
| Quantified Difference | +14.03 g/mol (free base) |
| Conditions | Computed by PubChem from standard structural formula [1][2] |
Why This Matters
This quantifiable difference in molecular weight and predicted lipophilicity is critical for property-based drug design and can alter a compound's suitability in a given synthetic or biological pathway.
- [1] PubChem. (2025). 4-Methoxy-4-methylpiperidine. National Center for Biotechnology Information. Retrieved April 17, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/20373710 View Source
- [2] PubChem. (2021). 4-Ethoxy-4-methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved April 17, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/119031858 View Source
